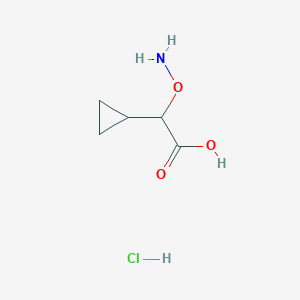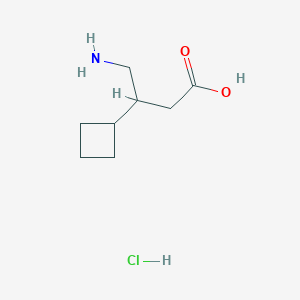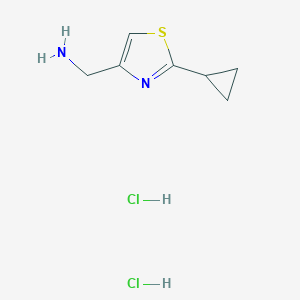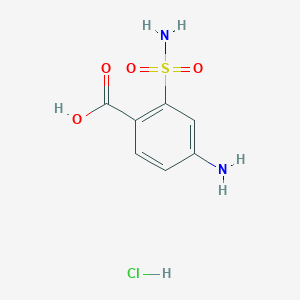
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
Overview
Description
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is a chemical compound with the molecular formula C17H13FN4O and a molecular weight of 308.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1C(=O)C(=C(N1C2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one, such as its melting point, boiling point, and density, are not available in the sources I found .Scientific Research Applications
Inhibition of Protein Kinase FGFR1 for Anticancer Therapy
A study by Gryshchenko et al. (2016) explored the synthesis of derivatives of 5-amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one as inhibitors of the protein kinase FGFR1, which is crucial in tumorigenesis. These compounds were evaluated for their ability to inhibit FGFR1 kinase activity, revealing promising results in antiproliferative activity against KG1 myeloma cell line. The study provided insights into the structure-activity relationships and proposed the binding mode of these compounds (Gryshchenko et al., 2016).
Development of Antihypertensive Agents
Sharma et al. (2010) reported the efficient synthesis and pharmacological evaluation of derivatives of this compound as potent antihypertensive agents. These synthesized compounds demonstrated remarkable activity compared to the standard drug Losartan, indicating their potential in hypertension management (Sharma et al., 2010).
Antimicrobial Activity
El-Meguid (2014) conducted a study on the synthesis of derivatives attached to the 4-benzoimidazol-2-yl moiety, focusing on their antimicrobial activities. These compounds showed significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in treating microbial infections (El-Meguid, 2014).
Anticonvulsant Agents and Sodium Channel Blockers
Malik and Khan (2014) synthesized novel derivatives of this compound for their anticonvulsant activities, evaluated through the maximal electroshock test. The study found that specific derivatives were highly potent, with a protective index higher than the reference drug phenytoin. These results suggest their potential use as anticonvulsant agents and sodium channel blockers (Malik & Khan, 2014).
Optimization in PARP Inhibitors for Cancer Therapy
Penning et al. (2010) developed a series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying a highly potent and efficacious inhibitor. This compound exhibited excellent potency against the PARP-1 enzyme and showed good in vivo efficacy in cancer models, indicating its potential as a cancer therapeutic agent (Penning et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFWZHRLGPWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135906 | |
| Record name | 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one | |
CAS RN |
459137-97-4 | |
| Record name | 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1384087.png)

![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)



![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)



![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
